1-Methylnaphthalene-7-boronic acid
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Overview
Description
1-Methylnaphthalene-7-boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-methylnaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-7-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Naphthalenes: Formed through substitution reactions.
Scientific Research Applications
1-Methylnaphthalene-7-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy and other medical applications.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-7-boronic acid primarily involves its ability to form reversible covalent bonds with various biological molecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in molecular recognition and enzyme inhibition . In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-Methyl-1-naphthaleneboronic Acid: Similar structure but with the boronic acid group at a different position.
2-Naphthaleneboronic Acid: Similar naphthalene structure but with the boronic acid group at a different position.
Uniqueness: 1-Methylnaphthalene-7-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its position on the naphthalene ring can affect the electronic properties and steric interactions, making it distinct from other boronic acids .
Properties
Molecular Formula |
C11H11BO2 |
---|---|
Molecular Weight |
186.02 g/mol |
IUPAC Name |
(8-methylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,13-14H,1H3 |
InChI Key |
KHHLPIYDVJIWGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2C=C1)C)(O)O |
Origin of Product |
United States |
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